molecular formula C9H9NO4 B2606960 4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid CAS No. 2225144-77-2

4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid

Cat. No.: B2606960
CAS No.: 2225144-77-2
M. Wt: 195.174
InChI Key: ZAMHPGOPKQCYSK-UHFFFAOYSA-N
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Description

4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid is an organic compound that features a unique heterocyclic structure This compound contains a furoazepine ring system, which is a fusion of a furan ring and an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of benzofuran with chloroacetic acid to form 4-chloro-4,5,6,7-tetrahydrobenzofuran. This intermediate is then reacted with sodium hydroxide to produce 4-hydroxy-4,5,6,7-tetrahydrobenzofuran. Further reactions involving thionyl chloride and hydrogenation under catalytic conditions yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

4-oxo-5,6,7,8-tetrahydrofuro[3,2-c]azepine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-8-5-4-7(9(12)13)14-6(5)2-1-3-10-8/h4H,1-3H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMHPGOPKQCYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(O2)C(=O)O)C(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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